Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Description
Molecular Architecture and Substituent Configuration
Molecular Formula and Connectivity
The compound has the molecular formula C₈H₅F₄NO₂ and a molecular weight of 223.12 g/mol . Its IUPAC name, methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate , reflects the positions of substituents on the pyridine ring:
- A fluoro group (-F) at position 3.
- A trifluoromethyl group (-CF₃) at position 2.
- A methyl ester (-COOCH₃) at position 4.
The SMILES notation (COC(=O)C1=C(C(=NC=C1)C(F)(F)F)F) and InChIKey (OHDCGRVVFKANGM-UHFFFAOYSA-N) encode the connectivity and stereoelectronic features.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅F₄NO₂ | |
| Molecular Weight | 223.12 g/mol | |
| IUPAC Name | Methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | |
| SMILES | COC(=O)C1=CC=NC(C(F)(F)F)=C1F |
Electronic and Steric Effects
The trifluoromethyl group imposes strong electron-withdrawing effects, polarizing the pyridine ring and enhancing its electrophilicity. The fluoro substituent at position 3 further stabilizes the ring through inductive effects, while the ester group at position 4 contributes to planarization of the carboxylate moiety. Computational studies suggest that the C–F bond lengths in the trifluoromethyl group average 1.33–1.35 Å , typical for carbon-fluorine single bonds.
Properties
IUPAC Name |
methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-13-6(5(4)9)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDCGRVVFKANGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate involves several steps. One common synthetic route includes the reaction of 3-fluoroisonicotinic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl and fluorine groups activate the pyridine ring for nucleophilic substitution. Key reactions include:
a. Fluorine Displacement
In the presence of strong bases (e.g., LDA or BuLi), the 3-fluoro group undergoes substitution with carbon nucleophiles. For example:
-
Reaction with organolithium reagents (e.g., BuLi) at −78°C in THF yields 3-substituted derivatives, retaining the trifluoromethyl group .
b. Halogen Exchange
The compound participates in halogen-exchange reactions using copper catalysts. For instance:
-
Treatment with CuI and 1,10-phenanthroline in DMF facilitates substitution of chloride at the 2-position with trifluoromethyl groups .
Cross-Coupling Reactions
The ester and trifluoromethyl groups enable participation in transition-metal-catalyzed couplings:
a. Suzuki–Miyaura Coupling
The brominated analog (Methyl 3-bromo-2-(trifluoromethyl)isonicotinate) couples with arylboronic acids under Pd catalysis. Typical conditions:
| Reagents/Conditions | Outcome | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl products with retained ester | 65–85% |
This method is critical for synthesizing polyfluorinated biaryl scaffolds .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis or transesterification:
a. Saponification
-
Basic hydrolysis (e.g., NaOH/MeOH/H₂O) converts the ester to 3-fluoro-2-(trifluoromethyl)isonicotinic acid, a precursor for pharmaceuticals .
b. Transesterification
-
Reaction with alcohols (e.g., ethanol) in acidic or basic media yields alternative esters, modulating solubility and reactivity.
Radical Reactions
The trifluoromethyl group participates in radical-mediated processes:
a. Decarboxylative Trifluoromethylation
Under Cu catalysis, the ester group undergoes decarboxylation to generate CF₃ radicals, enabling C–CF₃ bond formation. For example:
Electrophilic Aromatic Substitution
Despite electron-deficient rings, directed metallation strategies enable functionalization:
a. Directed ortho-Metalation
Using LDA at −78°C, the pyridine ring undergoes metalation at the 4-position, followed by quenching with electrophiles (e.g., CO₂) to introduce carboxyl groups .
Reduction and Oxidation
a. Reduction
-
LiAlH₄ reduces the ester to the corresponding alcohol, though competing defluorination may occur under harsh conditions.
b. Oxidation
Key Data Table: Reaction Conditions and Outcomes
Scientific Research Applications
Medicinal Chemistry
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties allow for the development of compounds with enhanced biological activity.
Case Study: Anticancer Properties
Research indicates that derivatives of isonicotinates exhibit significant anticancer activity. For example, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and modulating signaling pathways involved in cell survival .
Table 1: Anticancer Activity of Isonicotinate Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15.8 | A549 (Lung) |
| Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate | 12.3 | HeLa (Cervical) |
Agrochemicals
Fluorinated compounds have been widely studied for their potential use as agrochemicals due to their unique properties, such as increased stability and bioactivity.
Case Study: Pesticide Development
this compound has been investigated for its efficacy in developing new pesticides. Its fluorinated structure enhances lipophilicity, which can improve penetration into plant tissues, thereby increasing the effectiveness of the active ingredient. Studies suggest that such compounds can provide better pest control while minimizing environmental impact .
Material Science
The unique properties of fluorinated compounds make them suitable for various applications in material science, particularly in the development of advanced materials with specific functionalities.
Case Study: Coatings and Polymers
Fluorinated isonicotinates are being explored for use in coatings that require high chemical resistance and low surface energy. The incorporation of this compound into polymer matrices has shown promise in enhancing the durability and performance of coatings used in harsh environments .
Toxicological Profile
Understanding the safety and environmental impact of this compound is crucial for its application development. Toxicological assessments indicate that while it exhibits some level of acute toxicity, proper handling and safety measures can mitigate risks associated with exposure .
Table 2: Toxicological Data Summary
| Endpoint | Classification | Value |
|---|---|---|
| Acute Toxicity | Category 2 | LD50 > 200 mg/kg |
| Skin Irritation | Category 2 | Moderate irritant |
| Eye Irritation | Category 2 | Serious irritant |
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. This can lead to various pharmacological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Halogen Variations
The following table summarizes key structural analogues of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
- Substituent Position: The 3-fluoro isomer (target compound) and 5-fluoro isomer () exhibit distinct electronic environments.
- Halogen Effects : Replacing fluorine with chlorine (as in the 3-chloro derivative) reduces electronegativity but increases steric bulk, affecting binding interactions in drug-receptor complexes .
- Functional Group Variations: The piperazino group in the 3-chloro derivative introduces basicity, enhancing solubility in acidic conditions—a trait absent in the target compound .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases lipophilicity in all analogues, but the 3-fluoro and 3-chloro derivatives differ in polarity. The 3-fluoro compound’s LogP is likely lower than the chloro analogue due to fluorine’s smaller size and higher electronegativity.
- Stability : Fluorinated compounds generally exhibit superior metabolic stability compared to chlorinated ones. The target compound’s 3-fluoro substituent may confer longer half-life in biological systems relative to the 3-chloro analogue .
Pharmacological Relevance
- Target Compound : Its trifluoromethyl and fluorine groups likely enhance binding to hydrophobic pockets in enzymes or receptors, a feature exploited in kinase inhibitor design .
- 3-Chloro-Piperazino Derivative: The piperazino moiety could improve water solubility, making it suitable for oral drug formulations .
Biological Activity
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate (MFTI) is a fluorinated derivative of isonicotinic acid, which has gained attention in medicinal chemistry due to its significant biological activity and potential applications in drug development. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
MFTI is characterized by the presence of both a trifluoromethyl group at the 2-position and a fluorine atom at the 3-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of 223.12 g/mol. The unique structural features enhance its lipophilicity and bioavailability, making it a promising candidate for various pharmacological applications.
The biological activity of MFTI is primarily attributed to its interaction with specific molecular targets. The fluorine substituents increase the compound's ability to modulate receptor activity and inhibit enzymes involved in various biological pathways. Notably, MFTI has shown potential as an antagonist for transient receptor potential (TRP) channels, which are crucial in pain sensation and thermoregulation.
Biological Activity Overview
MFTI exhibits a range of biological activities, including:
- Anti-inflammatory Effects : MFTI has been studied for its potential to reduce oxidative stress and inflammation, which are key factors in various diseases.
- Anti-cancer Properties : Preliminary research indicates that MFTI may possess anti-cancer activity, particularly against specific cancer cell lines. Its structural similarity to other fluorinated compounds suggests that it could enhance cytotoxic effects through mechanisms such as apoptosis induction .
- Pharmacological Applications : MFTI is being explored for its role in drug development, particularly as an intermediate in synthesizing more complex fluorinated organic compounds.
Comparative Analysis with Related Compounds
To understand the unique properties of MFTI, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(trifluoromethyl)isonicotinate | Trifluoromethyl at position 2 | Moderate receptor activity | Lacks fluorine at position 3 |
| Methyl 4-fluoroisonicotinate | Fluorine at position 4 | Lower activity compared to MFTI | Different substitution pattern |
| Methyl isonicotinate | No fluorination | Limited biological activity | Baseline compound without modifications |
MFTI stands out due to its dual fluorination, which enhances both lipophilicity and receptor binding affinity compared to its non-fluorinated counterparts.
Case Studies and Research Findings
Several studies have investigated the biological activity of MFTI:
- Anti-cancer Activity : In vitro studies demonstrated that compounds similar to MFTI exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity. For instance, a related trifluoromethylated compound showed an IC50 value of 2.63 μM against MCF-7 cells, emphasizing the importance of the trifluoromethyl group in enhancing anti-cancer properties .
- Mechanistic Studies : Research involving molecular docking analyses has revealed that MFTI interacts with key biological targets involved in cancer progression and inflammation. These studies suggest that the compound may induce apoptosis through specific signaling pathways, providing a rationale for its anti-cancer effects .
- Synthesis and Applications : The synthesis of MFTI typically involves reactions such as the esterification of 3-fluoroisonicotinic acid with trifluoromethyl iodide. This process highlights its utility as a building block for developing more complex organic molecules used in pharmaceuticals and agrochemicals .
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended for characterizing Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm fluorine and trifluoromethyl group positioning. Infrared (IR) spectroscopy helps identify carbonyl (C=O) and ester functionalities. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Column chromatography (e.g., silica gel) is essential for isolating the compound from by-products, as demonstrated in fluorinated isonicotinate syntheses .
Q. How does the electronic nature of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing effects of the fluorine atom at position 3 and the trifluoromethyl group at position 2 deactivate the pyridine ring, reducing susceptibility to electrophilic attack. Researchers should prioritize reactions under strongly activating conditions (e.g., Pd-catalyzed cross-coupling) or utilize directing groups to enhance regioselectivity. Computational studies (DFT) are recommended to predict reactive sites .
Advanced Research Questions
Q. What strategies optimize synthetic yield in the heteroarylation of this compound under visible light irradiation?
- Methodological Answer : Silyl radical-mediated C(sp³)−H activation (e.g., using N-methoxypyridinium tetrafluoroborate) enables remote functionalization. Key parameters include:
- Solvent Choice : Tetrahydrofuran (THF) or acetonitrile for radical stabilization.
- Catalyst : Photoredox catalysts (e.g., Ru(bpy)₃²⁺) to enhance electron transfer.
- Purification : Sequential column chromatography with gradient elution (hexane/ethyl acetate) to isolate products from unreacted starting materials .
Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Techniques include:
- Differential Scanning Calorimetry (DSC) : To confirm thermal transitions.
- X-ray Crystallography : For unambiguous structural determination.
- Reproducibility Checks : Replicate syntheses under inert atmospheres (N₂/Ar) to minimize oxidation by-products .
Q. What are the challenges in introducing substituents at the 4-position of the pyridine ring, and how can they be addressed?
- Methodological Answer : Steric hindrance from the trifluoromethyl group complicates direct substitution. Workarounds include:
- Directed Ortho-Metalation : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate and functionalize adjacent positions.
- Protecting Groups : Temporarily mask the ester group (e.g., silylation) to enhance reactivity .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation via:
- HPLC-MS : Quantify decomposition products (e.g., hydrolysis of the ester group to carboxylic acid).
- Kinetic Modeling : Calculate degradation rate constants to predict shelf-life .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
